molecular formula C₂₁H₂₁ClFNO₈ B1140714 鲁米昔布酰基-β-D-葡萄糖苷酸 CAS No. 697287-17-5

鲁米昔布酰基-β-D-葡萄糖苷酸

货号 B1140714
CAS 编号: 697287-17-5
分子量: 469.84
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lumiracoxib acyl-beta-D-glucuronide is a metabolite of lumiracoxib, a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its anti-inflammatory properties. Lumiracoxib acyl-beta-D-glucuronide is formed when lumiracoxib undergoes glucuronidation, a process in which the drug is metabolized by the liver and excreted from the body. In recent years, lumiracoxib acyl-beta-D-glucuronide has gained attention from researchers due to its potential therapeutic applications and its unique mechanism of action.

科学研究应用

Bioactivation in Human Liver Microsomes

Lumiracoxib Acyl-beta-D-glucuronide is formed through the bioactivation of lumiracoxib in human liver microsomes . This process involves the formation of GSH and amino adducts through acyl glucuronidation .

Formation of Reactive Metabolites

Under certain conditions, lumiracoxib is biotransformed into lumiracoxib-1-O-acylglucuronide (M1) and 4’-hydroxyl-lumiracoxib-1-O-acylglucuronide (M2), both of which are reactive and prone to react with GSH to form drug-S-acyl-GSH adducts (M3 and M4) through transacylation .

Formation of Schiff Base Derivatives

The formed 1-O-acylglucuronides are chemically unstable and rearrange to 2-, 3-, and/or 4-isomers, which further undergo ring-opening to form aldehyde derivatives and then react with N-acetyl-lysine (NAL) to yield Schiff base derivatives (M5-M8) .

Role in Drug-Induced Toxicities

Acyl glucuronides, such as Lumiracoxib Acyl-beta-D-glucuronide, are considered potential mediators of drug-induced toxicities . They can covalently modify biological molecules, including proteins, lipids, and nucleic acids .

Influence on Enzymes and Transporters

Acyl glucuronides can mediate the inhibition of key enzymes and transporters . This can lead to unanticipated interactions with several biological systems .

Contribution to Drug Discovery and Lead Optimization

Understanding the properties and behaviors of acyl glucuronides like Lumiracoxib Acyl-beta-D-glucuronide can help in the de-risking strategies adopted to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .

作用机制

Target of Action

Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib , which is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) . The primary targets of Lumiracoxib are Prostaglandin G/H synthase 2 (COX-2) and Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

The mechanism of action of Lumiracoxib involves the inhibition of prostaglandin synthesis via the inhibition of cyclooxygenase-2 (COX-2) . . This selective inhibition of COX-2 over COX-1 reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Biochemical Pathways

The major metabolic pathways of Lumiracoxib involve the oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring . The major metabolites of Lumiracoxib in plasma are the 5-carboxy, 4’-hydroxy, and 4’-hydroxy-5-carboxy derivatives . Only the 4’-hydroxy derivative is active and COX-2 selective .

Pharmacokinetics

Lumiracoxib has good oral bioavailability (74%) and is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It has a short elimination half-life from plasma (mean 4 hours) and demonstrates dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing . Lumiracoxib is metabolized extensively prior to excretion, with only a small amount excreted unchanged in urine or feces . Lumiracoxib and its metabolites are excreted via renal and fecal routes in approximately equal amounts .

Result of Action

The selective inhibition of COX-2 by Lumiracoxib leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. This results in the alleviation of inflammation and pain symptoms in conditions such as osteoarthritis and rheumatoid arthritis .

属性

IUPAC Name

(3R,4R,5R,6R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18-,19?,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVZOJTWMGGTTK-CPELYELLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lumiracoxib Acyl-beta-D-glucuronide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。